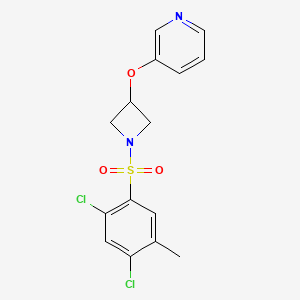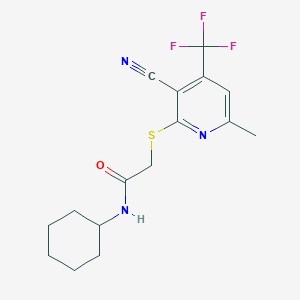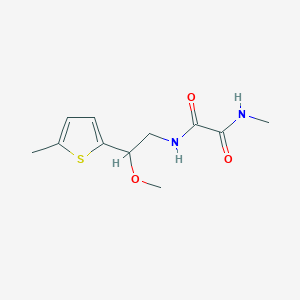![molecular formula C16H20N2OS B2576386 N-[(4-Benzylthiomorpholin-3-yl)méthyl]but-2-ynamide CAS No. 2411317-88-7](/img/structure/B2576386.png)
N-[(4-Benzylthiomorpholin-3-yl)méthyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide is a chemical compound with a unique structure that includes a morpholine ring substituted with a benzyl group and a but-2-ynamide moiety
Applications De Recherche Scientifique
N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide typically involves the reaction of 4-benzylthiomorpholine with but-2-ynoic acid or its derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Mécanisme D'action
The mechanism of action of N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide: Similar structure with a dimethylamino group.
N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide derivatives: Various derivatives with different substituents on the morpholine ring or the but-2-ynamide moiety.
Uniqueness
N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide is unique due to its specific combination of a morpholine ring and a but-2-ynamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(4-benzylthiomorpholin-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-2-6-16(19)17-11-15-13-20-10-9-18(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,9-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOYIUGXWAYMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CSCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)


![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2576306.png)
![methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2576307.png)
![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
![5-bromo-2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2576313.png)
![3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2576314.png)
![1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2576315.png)
![3-(3,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2576318.png)
![N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2576319.png)

![1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2576323.png)

